3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
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Overview
Description
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is a bicyclic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo[2.2.2]octane core, which can then be further functionalized to introduce the benzylidene and dimethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The benzylidene and dimethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used in the development of bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A similar compound with a saturated bicyclic core, used as a bioisostere of the phenyl ring.
1,4-Dimethyl-2-oxabicyclo[2.2.2]oct-5-ene: Another related compound with similar structural features.
Uniqueness
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to the presence of the benzylidene group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
919172-64-8 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C16H18O/c1-15-8-10-16(2,11-9-15)17-14(15)12-13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3 |
InChI Key |
OYUJNQRANQUKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)(OC2=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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